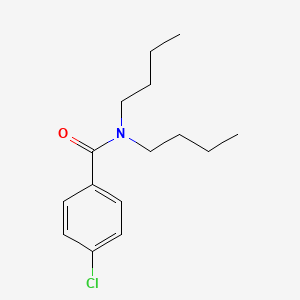![molecular formula C22H12Cl2F6N2O2 B3844970 N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]terephthalamide CAS No. 5349-06-4](/img/structure/B3844970.png)
N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]terephthalamide
Descripción general
Descripción
N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]terephthalamide, commonly known as BCT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BCT is a white crystalline solid that is soluble in organic solvents and has a melting point of 262-264°C.
Aplicaciones Científicas De Investigación
BCT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, BCT has been shown to have anticancer properties and has been used in the development of cancer drugs. In agriculture, BCT has been used as a pesticide due to its ability to inhibit the growth of certain pests. In material science, BCT has been used as a building block for the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of BCT is not fully understood. However, it is believed that BCT exerts its effects by inhibiting the activity of certain enzymes and proteins. For example, BCT has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, BCT can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BCT has been shown to have both biochemical and physiological effects. Biochemically, BCT has been shown to inhibit the activity of various enzymes and proteins, including DNA topoisomerase II and histone deacetylases. Physiologically, BCT has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, BCT has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BCT in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes BCT a promising candidate for the development of cancer drugs. However, one of the limitations of using BCT in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on BCT. One direction is the development of more efficient synthesis methods that can increase the yield of BCT. Another direction is the investigation of the potential applications of BCT in other fields, such as material science and agriculture. Finally, further research is needed to fully understand the mechanism of action of BCT and its potential applications in the development of cancer drugs.
Propiedades
IUPAC Name |
1-N,4-N-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2F6N2O2/c23-15-7-5-13(21(25,26)27)9-17(15)31-19(33)11-1-2-12(4-3-11)20(34)32-18-10-14(22(28,29)30)6-8-16(18)24/h1-10H,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMXYOJPEUPZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366086 | |
| Record name | N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5349-06-4 | |
| Record name | N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [2-(2-oxo-4-hexen-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B3844889.png)
![3-{1-[(3-chlorophenyl)acetyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B3844910.png)
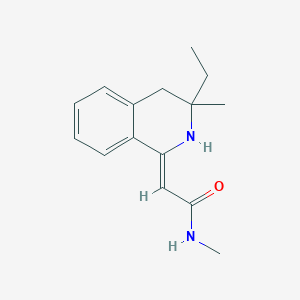
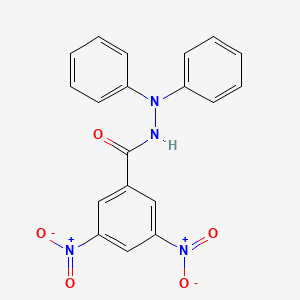
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-isopropoxy-2-propanol](/img/structure/B3844929.png)
![2-(benzylideneamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3844935.png)
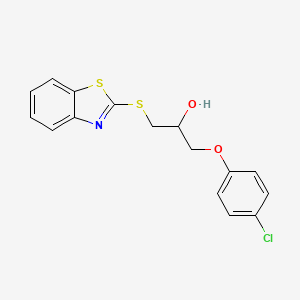
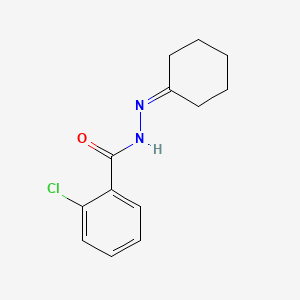
![N'-[1-(4-fluorophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3844971.png)
![2-(2-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3844979.png)

![4-(allyloxy)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3844988.png)
![3-[2-(4-bromophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B3844995.png)
